N-tert-butyl-2-chloroquinazolin-4-amine
Description
“4-Quinazolinamine, 2-chloro-N-(1,1-dimethylethyl)-” is a chemical compound with the molecular formula C12H14ClN3 . It is also known by its CAS number 69221-54-1 .
Molecular Structure Analysis
The molecular structure of “4-Quinazolinamine, 2-chloro-N-(1,1-dimethylethyl)-” consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one aromatic (a benzene ring) and the other containing two nitrogen atoms . It also has a chloro group attached to the 2-position and a N-(1,1-dimethylethyl) group attached to the quinazolinamine .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-Quinazolinamine, 2-chloro-N-(1,1-dimethylethyl)-” include a molecular weight of 235.71300 . The compound has a predicted boiling point of 281.2±28.0 °C, a predicted density of 1.124±0.06 g/cm3, and a predicted pKa of 7.66±0.50 .Properties
IUPAC Name |
N-tert-butyl-2-chloroquinazolin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-12(2,3)16-10-8-6-4-5-7-9(8)14-11(13)15-10/h4-7H,1-3H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHYMEQRLYTMOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC2=CC=CC=C21)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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